
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol This compound features a cyclobutyl group attached to a methanol moiety, with a 5-methylisoxazole ring as a substituent
Vorbereitungsmethoden
The synthesis of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of specific reagents and catalysts to facilitate the formation of the cyclobutyl ring and the attachment of the 5-methylisoxazole group . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, researchers explore its potential therapeutic properties and its role in drug development. Additionally, it finds applications in the industry as a precursor for the synthesis of various chemical products .
Vergleich Mit ähnlichen Verbindungen
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol can be compared with other similar compounds, such as N-(5-methylisoxazol-3-yl)malonamide and N1,N2-bis(5-methylisoxazol-3-yl)oxalamide . These compounds share the 5-methylisoxazole moiety but differ in their overall structure and functional groups. The uniqueness of this compound lies in its cyclobutyl group and methanol moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(10-12-7)9(6-11)3-2-4-9/h5,11H,2-4,6H2,1H3 |
InChI-Schlüssel |
NAZABGXSQFOPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C2(CCC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


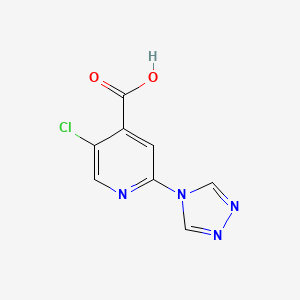
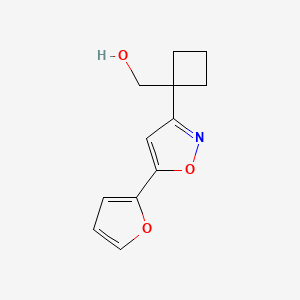

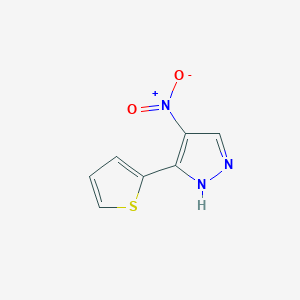
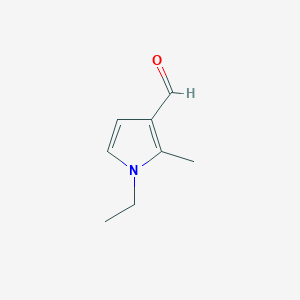

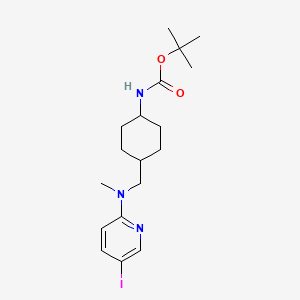
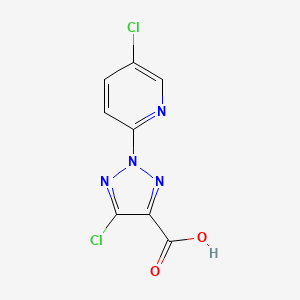
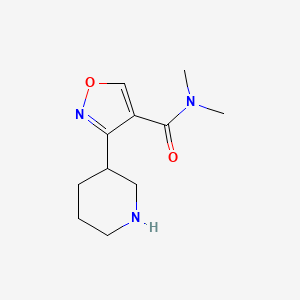


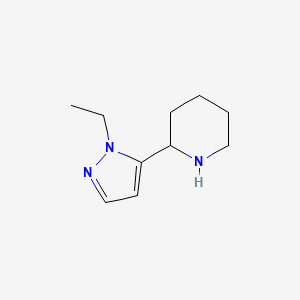
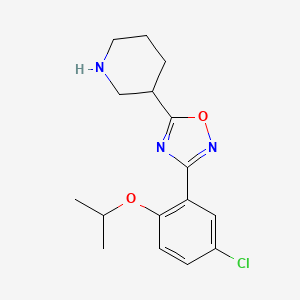
![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
